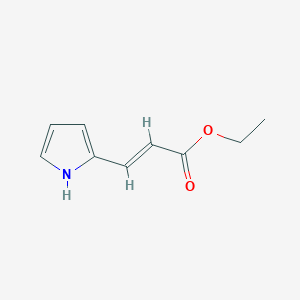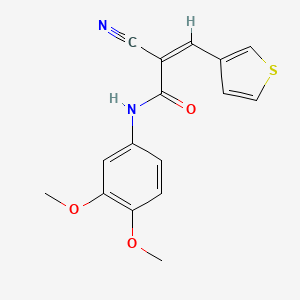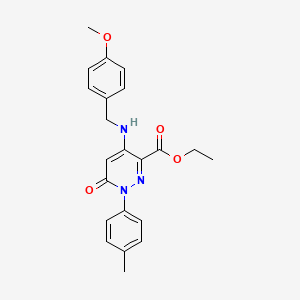![molecular formula C14H15N5O2 B2846137 7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-12-9](/img/structure/B2846137.png)
7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the triazole-pyrimidine class of compounds . Triazole-pyrimidines have been found to exhibit a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . They have also been studied for their neuroprotective and anti-neuroinflammatory activity .
Synthesis Analysis
The synthesis of triazole-pyrimidine-based compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are characterized by mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of triazole-pyrimidine compounds is established based on spectral data, elemental analyses, and alternative synthetic routes . The triazole ring is a five-member heterocyclic ring containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole-pyrimidine compounds include condensation reactions and cycloaddition with dipolarophiles . The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido in the presence of triethylamine leads to the formation of these compounds .Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
Triazolopyrimidines, including derivatives like the mentioned compound, are synthesized through methods such as the Biginelli protocol, which involves the reaction of aldehydes, β-keto esters, and urea or thiourea. These compounds are characterized by spectroscopic techniques like IR, NMR, and mass spectrometry. Their biological activities, particularly antimicrobial and antioxidant properties, have been a focus of research. For instance, a series of triazolopyrimidines demonstrated significant antimicrobial activity against a range of pathogens, highlighting their potential as therapeutic agents (Gilava et al., 2020).
Antimicrobial and Antifungal Applications
Triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal efficacy. These studies underscore the potential of such compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial and fungal infections. The structural modifications in these molecules can lead to varying degrees of biological activity, which is critical for designing more effective and targeted therapies (Chauhan & Ram, 2019).
Antituberculous Activity
Analogous compounds to the specified chemical have been synthesized and tested for their tuberculostatic activity. These studies provide valuable insights into the structure-activity relationships necessary for the design of potent antituberculous agents. The identification of compounds with high inhibitory activity against the tuberculosis bacterium suggests the potential of triazolopyrimidines in tuberculosis treatment (Titova et al., 2019).
Supramolecular Chemistry
Research into the synthesis of pyrimidine derivatives and their potential in forming hydrogen-bonded supramolecular assemblies opens up applications in material science, particularly in the development of novel materials with specific properties. These compounds can act as ligands for co-crystallization, leading to structures with unique physical and chemical properties, which have implications for drug delivery systems, sensors, and other nanotechnology applications (Fonari et al., 2004).
Anticancer Research
The incorporation of triazolopyrimidine derivatives into polymeric materials for slow-release drug delivery systems represents an innovative approach in cancer therapy. Such systems can optimize the therapeutic efficacy of anticancer drugs while minimizing side effects, offering a promising strategy for treating various cancers (Helaly et al., 2014).
Mecanismo De Acción
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, leading to versatile biological activities .
Biochemical Pathways
It’s worth noting that triazole compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound may affect various biochemical pathways related to these targets.
Pharmacokinetics
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting potential bioavailability.
Result of Action
Triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound may have a broad range of molecular and cellular effects.
Action Environment
The synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental factors such as temperature and pressure may influence the synthesis and potentially the action of the compound .
Análisis Bioquímico
Biochemical Properties
It is known that triazolopyrimidines can interact with a variety of enzymes and receptors due to their ability to form specific interactions
Cellular Effects
Given its structural similarity to other triazolopyrimidines, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-11(13(15)20)12(19-14(18-8)16-7-17-19)9-5-3-4-6-10(9)21-2/h3-7,12H,1-2H3,(H2,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJZJTREEDFDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2846054.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2846060.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2846063.png)

![Methyl 6-ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846066.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2846067.png)





![1-[2-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidine](/img/structure/B2846075.png)
